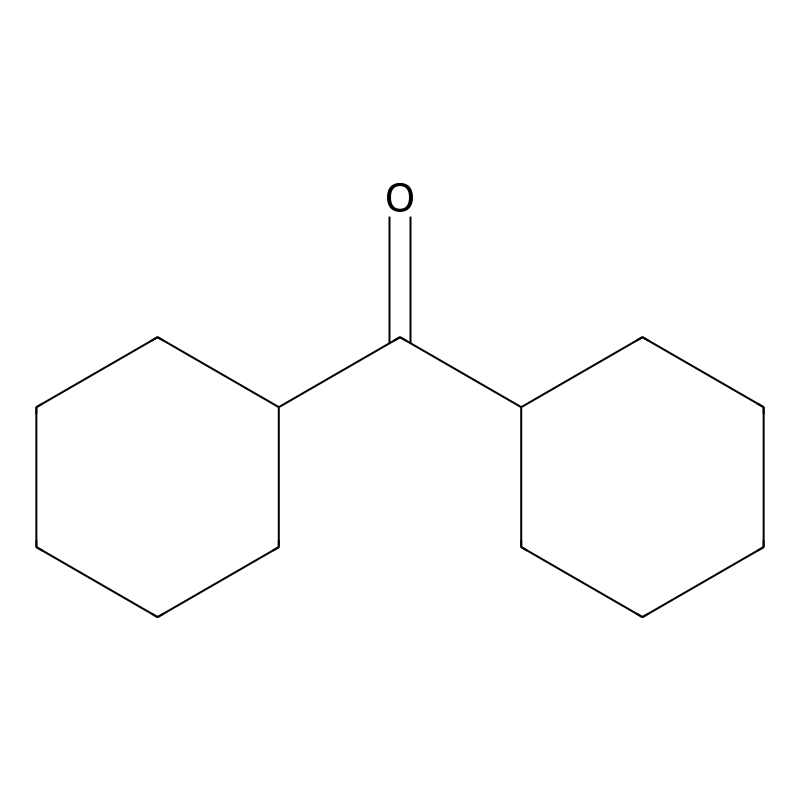Dicyclohexyl ketone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Solvent and Reaction Medium
Dicyclohexyl ketone acts as a non-polar, aprotic solvent in organic chemistry. Due to its lipophilic nature, it effectively dissolves non-polar organic compounds. Additionally, its lack of acidic or basic hydrogens makes it suitable for reactions sensitive to these functionalities. Research studies often utilize DCK for recrystallization processes or as a reaction medium for organic synthesis reactions involving carbon-carbon bond formation or reactions with nitrogen-containing compounds.
Organic Synthesis Precursor
Dicyclohexyl ketone is an organic compound with the molecular formula . It is classified as a ketone, characterized by the presence of a carbonyl group (C=O) flanked by two cyclohexyl groups. This compound typically appears as a colorless liquid with a pleasant odor and is soluble in organic solvents. Dicyclohexyl ketone is primarily used in organic synthesis and as a solvent due to its favorable chemical properties and stability under various conditions .
- Nucleophilic Addition Reactions: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation Reactions: While ketones are generally resistant to oxidation, under strong conditions, they can be oxidized to form carboxylic acids.
- Reduction Reactions: Dicyclohexyl ketone can be reduced to dicyclohexylmethanol using reducing agents such as lithium aluminum hydride .
Dicyclohexyl ketone can be synthesized through several methods:
- From Hexahydrobenzoic Acid: This method involves the use of manganous oxide as a catalyst. The hexahydrobenzoic acid is heated in the presence of this catalyst at temperatures ranging from 330°C to 450°C, leading to the formation of dicyclohexyl ketone upon distillation .
- Direct Ketone Synthesis: Dicyclohexyl ketone can also be synthesized through direct condensation reactions involving cyclohexanol derivatives under acidic conditions.
- Via Cyclization Reactions: Starting from simpler cycloalkanes or their derivatives, dicyclohexyl ketone can be formed through cyclization processes involving appropriate reagents and catalysts .
Dicyclohexyl ketone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Cyclohexanone | Ketone | Common solvent; lower boiling point than dicyclohexyl ketone |
| 2-Cyclohexyl-2-propanol | Alcohol | More polar; used in different synthetic pathways |
| Dicyclopentyl ketone | Ketone | Smaller ring structure; different reactivity profile |
| Dicyclopropyl ketone | Ketone | Highly strained structure; unique reactivity |
Dicyclohexyl ketone's unique combination of two cyclohexyl groups contributes to its distinct chemical behavior compared to these similar compounds, particularly regarding its stability and solubility characteristics .
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H202 (50%): Explosive;
severe projection hazard [Danger Explosives];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Explosive;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
2: Kou KG, Longobardi LE, Dong VM. Rhodium(I)-Catalyzed Intermolecular Hydroacylation of α-Keto Amides and Isatins with Non-Chelating Aldehydes. Adv Synth Catal. 2015 Jul 6;357(10):2233-2237. Epub 2015 Jul 14. PubMed PMID: 27134619; PubMed Central PMCID: PMC4847752.
3: Sladowska H. 1,3-dicyclohexyl-5-alkyl-5-aminomethylbarbituric acids as potential antiinflammatory agents. Farmaco Sci. 1977 Dec;32(12):866-71. PubMed PMID: 590495.
4: Castellanos-Blanco N, Arévalo A, García JJ. Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor. Dalton Trans. 2016 Sep 14;45(34):13604-14. doi: 10.1039/c6dt02725c. Epub 2016 Aug 11. PubMed PMID: 27511528.
5: Iwai T, Fujihara T, Terao J, Tsuji Y. Iridium-catalyzed addition of aroyl chlorides and aliphatic acid chlorides to terminal alkynes. J Am Chem Soc. 2012 Jan 18;134(2):1268-74. doi: 10.1021/ja209679c. Epub 2011 Dec 28. PubMed PMID: 22148675.
6: Farahani H, Norouzi P, Dinarvand R, Ganjali MR. Development of dispersive liquid-liquid microextraction combined with gas chromatography-mass spectrometry as a simple, rapid and highly sensitive method for the determination of phthalate esters in water samples. J Chromatogr A. 2007 Nov 23;1172(2):105-12. Epub 2007 Oct 10. PubMed PMID: 17959192.
7: Mirzoeva OK, Yaqoob P, Knox KA, Calder PC. Inhibition of ICE-family cysteine proteases rescues murine lymphocytes from lipoxygenase inhibitor-induced apoptosis. FEBS Lett. 1996 Nov 4;396(2-3):266-70. PubMed PMID: 8915000.








